molecular formula C18H18O5 B1591500 4-Methoxyphenylacetic Anhydride CAS No. 3951-10-8

4-Methoxyphenylacetic Anhydride

Cat. No.: B1591500
CAS No.: 3951-10-8
M. Wt: 314.3 g/mol
InChI Key: KYCAEIXHUXBNTQ-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic Anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 2-(4-methoxyphenyl)acetic acid, which is a monocarboxylic acid carrying a 4-methoxy substituent. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenylacetic Anhydride can be synthesized through the dehydration of 2-(4-methoxyphenyl)acetic acid. This process typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is carried out by heating the acid with the dehydrating agent, resulting in the formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of 2-(4-methoxyphenyl)acetic anhydride may involve more efficient and scalable methods. One common approach is the use of catalytic dehydration, where a catalyst is used to facilitate the removal of water from the acid. This method allows for higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenylacetic Anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)acetic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of the leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenylacetic Anhydride is unique due to its specific structure, which includes a 4-methoxyphenyl group. This structural feature imparts distinct reactivity and properties compared to other anhydrides, making it valuable in specific synthetic applications .

Properties

IUPAC Name

[2-(4-methoxyphenyl)acetyl] 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-15-7-3-13(4-8-15)11-17(19)23-18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAEIXHUXBNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555634
Record name (4-Methoxyphenyl)acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3951-10-8
Record name (4-Methoxyphenyl)acetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenylacetic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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